Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is a tricyclic compound that has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinase 8 (CDK8). This compound belongs to a class of molecules known as benzoxazepines, which are characterized by their fused benzene and oxazepine rings. The structural complexity of pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one contributes to its biological activity and makes it a subject of ongoing research.
Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is classified under heterocyclic compounds due to the presence of nitrogen in its ring structure. It is specifically categorized as an oxazepine derivative. The compound has been synthesized and evaluated for various biological activities, particularly in the context of cancer treatment where CDK8 plays a significant role in tumorigenesis and cellular proliferation .
The synthesis of pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one typically involves multi-step organic reactions. Key methods include:
Recent studies have employed techniques such as microwave-assisted synthesis to improve yields and reduce reaction times. Additionally, structure-activity relationship (SAR) studies have guided modifications to optimize the potency of derivatives against CDK8 .
The molecular formula for pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is C_12H_8N_2O. The compound features a tricyclic structure comprising:
This unique arrangement contributes to its pharmacological properties.
The compound's molecular weight is approximately 200.20 g/mol. The melting point and solubility characteristics are crucial for determining its bioavailability and therapeutic efficacy but require specific experimental data for precise values.
Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one participates in various chemical reactions primarily due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one acts primarily as a selective inhibitor of cyclin-dependent kinase 8. CDK8 is involved in regulating transcription and cell cycle progression. The mechanism includes:
Studies indicate that derivatives of this compound show varying degrees of potency against CDK8 depending on their structural modifications .
The chemical stability and reactivity profile are influenced by the presence of functional groups within the molecule. The compound exhibits moderate lipophilicity which aids in cellular uptake but also necessitates careful consideration regarding formulation for therapeutic use.
Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one has significant potential in scientific research:
Research continues to explore its full therapeutic potential and mechanisms through which it can be utilized effectively in clinical settings .
Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one belongs to the annulated oxazepine class within the broader category of fused polycyclic heterocycles. Its nomenclature follows the Extended Hantzsch-Widman system and ring fusion guidelines established by IUPAC:
Alternative naming conventions include benzo[b]pyrido[3,2-f][1,4]oxazepin-5(6H)-one (CAS: 10189-46-5), which rearranges the fusion priorities but describes an identical structure. Substituent positions are numbered systematically, with ring atoms prioritized: pyridine (N1-C2-C3-C4-C5-C6), oxazepine (C6a-C7-C7a-N5-C9a-C10a-C11), and benzene (C7a-C8-C9-C10-C10a-C11). This precise numbering is critical for interpreting structure-activity relationships (SAR), particularly when substituents are introduced at positions 3, 6, 8, or 9 to modulate electronic properties or steric bulk [1] [10].
Table 1: Representative Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one Derivatives and Their Biological Activities
Compound | Substituents | Biological Target | Key Activity | Source |
---|---|---|---|---|
6-Methyl derivative | Methyl at N6 | Reference compound | Chemical precursor | [1] |
Compound 2 | Unsubstituted core | CDK8/CycC | IC₅₀ = 8.25 nM | [2] [4] |
3-Amino-8,9-dimethyl-6-isopropyl | 3-NH₂, 8-CH₃, 9-CH₃, 6-CH(CH₃)₂ | Undisclosed | Synthetic intermediate | [3] |
AP190 series | Varied at C3, C8, N6 | HIV reverse transcriptase | Antiviral candidates | [8] |
The medicinal exploration of benzoxazepines originated in the 1960s with the discovery of anxiolytic 1,4-benzoxazepines. However, the pyrido-fused variant emerged significantly later, driven by targeted synthetic efforts to enhance target affinity and metabolic stability. Key milestones include:
1980s-1990s: Early synthetic efforts focused on angiotensin-converting enzyme (ACE) inhibitors featuring 1,5-benzoxazepine cores, though pyrido-annelated versions remained unexplored. Concurrently, the identification of HIV reverse transcriptase inhibitors spurred interest in tricyclic nitrogen heterocycles, culminating in patent filings (e.g., AP190A) describing pyrido[2,3-b][1,5]benzoxazepin-5(6H)-ones and thiazepinones as antiviral agents. These derivatives demonstrated sub-micromolar inhibition of viral replication, establishing proof-of-concept for scaffold utility [8] [9].
2000s: Scaffold repurposing accelerated with the discovery of orexin receptor antagonists incorporating benzoxazepine motifs (e.g., compound 1m), highlighting CNS applicability. Concurrently, the privileged status of pyridine-containing heterocycles in oncology—exemplified by FDA-approved drugs like imatinib—motivated exploration of pyrido-benzoxazepines in kinase modulation. This era established robust synthetic routes, including acid chloride-mediated cyclizations and transition-metal-catalyzed annulations [5] .
2010s-Present: Rational design efforts capitalized on structural biology insights. The discovery that Sorafenib (a multikinase inhibitor) binds CDK8 via a type II inhibition mode prompted scaffold hybridization. Researchers fused Sorafenib's hinge-binding N-methylpicolinamide with a tricyclic core, yielding pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives optimized for deep pocket occupation in CDK8's DMG-out conformation [2] [4].
Table 2: Key Therapeutic Areas Explored with Benzoxazepine Derivatives
Therapeutic Area | Representative Drug/Scaffold | Clinical Status | Key Structural Feature |
---|---|---|---|
Antiviral (HIV) | AP190 series | Preclinical (1990s) | Pyrido[2,3-b][1,5]benzoxazepinone |
CNS (Insomnia) | Benzoxazepine-based OX2R antagonists | Clinical (e.g., 1m) | 1,5-Benzoxazepine |
Oncology (Kinase inhibition) | Compound 2 (CDK8 inhibitor) | Preclinical | Pyrido[2,3-b][1,5]benzoxazepinone |
Respiratory (Asthma) | Cromoglic acid, Pranlukast | FDA-approved | Benzo-γ-pyrone (chromone) |
The pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one scaffold delivers three strategic advantages in modern drug discovery:
Target Versatility: Its modular structure enables interactions with diverse binding pockets. The lactam carbonyl serves as a hydrogen bond acceptor, the pyridine nitrogen acts as a weak base (predicted pKₐ ~3.5–4.5), and the planar aromatic surfaces facilitate π-stacking with hydrophobic residues. This versatility is evidenced by its activity against targets spanning viral enzymes (HIV reverse transcriptase), cyclin-dependent kinases (CDK8), and neurotransmitter receptors (orexin receptors) [5] [8].
Structural Plasticity for Selectivity Optimization: The scaffold's P-loop adaptability is particularly valuable in kinase inhibition. Unlike rigid frameworks, pyrido-benzoxazepines induce conformational changes in the P-loop (residues Tyr32, Val35, Ala50, Lys52) upon binding CDK8. Compound 2 exemplifies this, displacing the DMG motif to occupy a deep pocket while forming an additional H-bond with Lys52—a interaction inaccessible to Sorafenib. This adaptability enables >100-fold selectivity over 456 kinases, mitigating off-target toxicity [2] [4].
Synthetic Tractability and SAR Exploration: Efficient synthetic routes support diversification at multiple positions:
Table 3: Synthetic Strategies for Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one Core
Synthetic Route | Key Steps | Building Blocks | Yield | Advantages |
---|---|---|---|---|
Acid chloride cyclization | 1. 2-Hydroxynicotinic acid → Acid chloride 2. Amidation with 2-amino-5-nitrophenol 3. NaOH-mediated cyclization | 2-Hydroxynicotinic acid 2-Amino-5-nitrophenol | 70% (3 steps) | High convergence, scalability |
Sorafenib hybridization | 1. Molecular modeling of P-loop flexibility 2. Replacement of N-methylpicolinamide with pyridine 3. Induced-fit optimization | Sorafenib-derived fragments Tricyclic core | Variable | Rational design for CDK8 selectivity |
Transition-metal catalysis | Pd/Cu-mediated C-N coupling/C-H activation | Halogenated precursors | 40-65% | Late-stage diversification |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1